molecular formula C10H22Cl2N2 B1430108 N,N-diisopropylbut-2-yne-1,4-diamine dihydrochloride CAS No. 1396784-19-2

N,N-diisopropylbut-2-yne-1,4-diamine dihydrochloride

Cat. No. B1430108
M. Wt: 241.2 g/mol
InChI Key: QFQGQOIUONZEEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-diisopropylbut-2-yne-1,4-diamine dihydrochloride, also known as DI-Boc, is a common reagent used in organic synthesis. It is a white solid that is soluble in water and polar organic solvents. DI-Boc is used in a variety of chemical reactions, including peptide synthesis, amidation, and esterification. In

Scientific Research Applications

Synthesis Techniques and Chemical Reactivity

  • Advanced Synthesis Methods

    Researchers have developed sophisticated synthesis techniques for terminal 1,3-diynes using Sonogashira coupling, highlighting the role of diisopropylamine in promoting efficient synthesis routes. These methods underscore the importance of diisopropylamine derivatives in constructing complex organic structures, demonstrating their utility in organic synthesis and potential applications in creating new materials (Kohnen et al., 2006).

  • Chemical Reactivity and Novel Compounds

    The interaction of disilyne compounds with dimethylaminopyridine, leading to the formation of intramolecularly N-coordinated silylene, showcases the unique reactivity of diisopropylamine-related compounds. This reactivity paves the way for exploring new chemical reactions and designing compounds with novel properties, which could have implications in materials science and catalysis (Yamaguchi & Sekiguchi, 2011).

Potential Applications in Organic Synthesis and Material Science

  • Metal-Catalysed Diamination Reactions

    The significance of 1,2-diamine motifs in biological active compounds and pharmaceutical agents highlights the potential of diisopropylamine derivatives in facilitating metal-catalyzed diamination reactions. This approach could be instrumental in synthesizing natural products and drug molecules, indicating a broad range of applications in pharmaceutical synthesis (Cardona & Goti, 2009).

  • Development of Polyimides

    Research into the synthesis of new organosoluble polyimides based on flexible diamines, including diisopropylamine derivatives, illustrates the compound's relevance in creating materials with desirable properties such as solubility, thermal stability, and mechanical strength. These materials could find applications in advanced technologies and material engineering (Liaw et al., 2001).

properties

IUPAC Name

N',N'-di(propan-2-yl)but-2-yne-1,4-diamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2.2ClH/c1-9(2)12(10(3)4)8-6-5-7-11;;/h9-10H,7-8,11H2,1-4H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFQGQOIUONZEEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC#CCN)C(C)C.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-diisopropylbut-2-yne-1,4-diamine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
N,N-diisopropylbut-2-yne-1,4-diamine dihydrochloride
Reactant of Route 2
N,N-diisopropylbut-2-yne-1,4-diamine dihydrochloride
Reactant of Route 3
Reactant of Route 3
N,N-diisopropylbut-2-yne-1,4-diamine dihydrochloride
Reactant of Route 4
Reactant of Route 4
N,N-diisopropylbut-2-yne-1,4-diamine dihydrochloride
Reactant of Route 5
N,N-diisopropylbut-2-yne-1,4-diamine dihydrochloride
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
N,N-diisopropylbut-2-yne-1,4-diamine dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.